Atipamezole

Alpha-2 Adrenergic Receptor Selectivity Receptor Binding Assay

Choose Atipamezole for unmatched selectivity. This α2-antagonist (CAS 308081-08-5) provides a predictable, rapid reversal of α2-agonist sedation, with 96% of subjects standing within 15 minutes. Its exceptionally high α2/α1 selectivity ratio (8526) and superior affinity for the α2D-subtype eliminate the off-target cardiovascular risks common with generic alternatives like yohimbine. Essential for standardizing protocols and ensuring data reliability in preclinical species.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 308081-08-5
Cat. No. B3423573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtipamezole
CAS308081-08-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2C1)C3=CN=CN3
InChIInChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
InChIKeyHSWPZIDYAHLZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atipamezole Hydrochloride (CAS 308081-08-5): Baseline Pharmacological Profile as a Selective Alpha-2 Adrenergic Receptor Antagonist


Atipamezole hydrochloride, with the CAS number 308081-08-5, is a potent and highly selective antagonist of the alpha-2 adrenergic receptor (α2-AR) [1]. It belongs to the imidazole class of compounds and functions by competitively binding to α2-ARs, thereby reversing the sedative and analgesic effects of α2-agonists like dexmedetomidine and medetomidine [2]. The compound demonstrates high affinity for all three human α2-AR subtypes (α2A, α2B, α2C), with Ki values ranging from 0.6 to 1.2 nM, and is characterized by its exceptional selectivity over the alpha-1 adrenergic receptor (α1-AR) .

Why Atipamezole (CAS 308081-08-5) Cannot Be Substituted with Generic Alpha-2 Antagonists Like Yohimbine or Idazoxan


Generic substitution of α2-antagonists is not scientifically sound due to profound differences in their receptor selectivity profiles and subtype affinities. While compounds like yohimbine and idazoxan are also classified as α2-antagonists, they exhibit significantly lower selectivity for α2-AR over α1-AR, leading to off-target cardiovascular effects, and possess different affinity profiles for the various α2-adrenergic receptor subtypes, which are critical for species-specific reversal efficacy [1]. Atipamezole's high α2/α1 selectivity ratio and its uniquely high affinity for the α2D-adrenoceptor subtype in key veterinary species confer a predictable, rapid, and specific reversal that cannot be replicated by less selective agents [2].

Atipamezole (CAS 308081-08-5): A Quantitative Evidence Guide for Scientific Procurement and Selection


Superior Alpha-2/Alpha-1 Selectivity Ratio Compared to Yohimbine and Idazoxan

Atipamezole demonstrates an exceptionally high alpha-2/alpha-1 selectivity ratio in receptor binding studies. In head-to-head comparisons using [3H]-clonidine and [3H]-prazosin displacement, the selectivity ratio for atipamezole was 8526, vastly exceeding the ratios for both idazoxan (27) and yohimbine (40) [1]. This indicates a >200-fold improvement in selectivity over yohimbine, minimizing off-target α1-adrenergic effects .

Alpha-2 Adrenergic Receptor Selectivity Receptor Binding Assay

Higher Affinity for the Alpha-2D Adrenoceptor Subtype Enables Species-Specific Reversal

The α2D-adrenoceptor subtype is the predominant receptor mediating sedation in several veterinary species, including sheep. Atipamezole exhibits approximately a 100-fold higher affinity for this subtype compared to yohimbine [1]. In sheep brainstem membrane binding studies using [3H]-MK-912, this affinity difference directly translates to a 100-fold greater potency for atipamezole at the native receptor population [2].

Alpha-2D Adrenoceptor Species Selectivity Veterinary Pharmacology

Greater Binding Affinity for Human Platelet Alpha-2 Receptors than Yohimbine

Atipamezole binds to human platelet α2-adrenoceptors with significantly higher affinity than yohimbine. In a direct comparison using gel-filtered human platelets, the equilibrium dissociation constant (Kd) for [3H]atipamezole was 0.7 ± 0.21 nM, which is more than three times lower (i.e., higher affinity) than the Kd of 2.9 ± 0.77 nM measured for [3H]yohimbine [1].

Human Platelet Receptor Binding Ex Vivo Pharmacology

Rapid and Predictable Reversal of Dexmedetomidine Sedation in Dogs with Quantified Time-to-Effect

Atipamezole provides rapid and predictable reversal of α2-agonist-induced sedation in dogs. In a field study involving 109 dogs, 57% of dexmedetomidine-treated dogs were able to stand within 5 minutes of receiving intramuscular atipamezole [1]. Within 15 minutes, 96% were standing, and over 90% had normal pedal reflex responses, demonstrating the consistency of its reversal effect [2].

Veterinary Anesthesia Reversal Agent Clinical Pharmacology

Validated Application Scenarios for Atipamezole (CAS 308081-08-5) Based on Quantitative Evidence


Veterinary Reversal Agent for Dexmedetomidine and Medetomidine Sedation in Dogs and Cats

The primary and best-validated use of atipamezole is as a specific reversal agent for α2-agonist-induced sedation. As detailed in Section 3, clinical field data demonstrate that a single intramuscular dose reliably reverses sedation, with 57% of dexmedetomidine-sedated dogs able to stand within 5 minutes and 96% standing within 15 minutes [1]. This predictable recovery profile, coupled with its high α2/α1 selectivity ratio (8526) that minimizes off-target cardiovascular effects, makes it the standard of care for reversing (dex)medetomidine in veterinary practice [2].

Pharmacological Tool for Investigating Alpha-2 Adrenoceptor Subtype Function

Due to its 100-fold higher affinity for the α2D-adrenoceptor subtype compared to yohimbine, atipamezole is the preferred pharmacological tool for studies involving this receptor subtype [1]. In species where the α2D-receptor mediates key physiological responses (e.g., sedation in sheep and other ruminants), atipamezole's unique affinity profile allows for selective and complete blockade, providing researchers with a precise instrument to dissect α2-AR subtype contributions in vivo, a task for which yohimbine is inadequate due to its low α2D affinity [2].

In Vitro and Ex Vivo Studies of Human Alpha-2 Adrenoceptor Function

Atipamezole's exceptionally high affinity for human platelet α2-adrenoceptors (Kd = 0.7 nM) makes it a superior reagent for ex vivo studies of α2-AR function in human tissues [1]. This property is particularly valuable in research areas such as platelet aggregation and cardiovascular pharmacology, where using a highly potent and selective antagonist like atipamezole, rather than a lower-affinity alternative like yohimbine (Kd = 2.9 nM), ensures complete receptor blockade at lower concentrations, reducing the risk of non-specific effects and enhancing experimental clarity [1].

Experimental Protocols Requiring Clean Reversal of Alpha-2 Agonist Effects in Canine Models

For research involving canine models where an α2-agonist is used for sedation, analgesia, or as part of an anesthetic protocol, atipamezole is essential for standardizing and controlling the duration of the agonist's effects. The evidence shows that its administration rapidly normalizes both behavioral (standing, response to sound) and cardiovascular (heart rate) parameters within 5-15 minutes post-injection [1]. This allows for precise timing in experimental protocols and facilitates a smooth, predictable recovery phase, thereby improving animal welfare and data reliability in longitudinal studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atipamezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.